![molecular formula C9H13N5OS2 B2726132 1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 898436-85-6](/img/structure/B2726132.png)
1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
The compound you mentioned contains several functional groups. The “tert-butyl” group is a common alkyl group in organic chemistry, known for its bulky nature . The “urea” part of the molecule implies the presence of a functional group consisting of a carbonyl group flanked by two amine groups. The “1,3,4-thiadiazol-2-yl” suggests a heterocyclic ring structure containing nitrogen and sulfur atoms .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The tert-butyl group is likely to add steric bulk to the molecule, which could influence its reactivity. The urea and thiadiazole groups could participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
Urea derivatives are known to participate in a variety of reactions, often acting as ligands in coordination chemistry or as substrates in organic synthesis . Thiadiazoles can also participate in a variety of reactions, particularly as heterocyclic aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups like urea could make the compound more soluble in polar solvents .Scientific Research Applications
Chiral Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, play a crucial role in asymmetric synthesis. Researchers have utilized this compound for:
- Enantioselective Transformations : tert-Butanesulfinamide serves as a chiral auxiliary, enabling highly diastereoselective reactions and facilitating the synthesis of enantiopure compounds .
Organic Synthesis
1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea contributes to diverse synthetic pathways:
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS2/c1-9(2,3)12-6(15)11-7-13-14-8(17-7)16-5-4-10/h5H2,1-3H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWSMFDJOHVKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea |
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